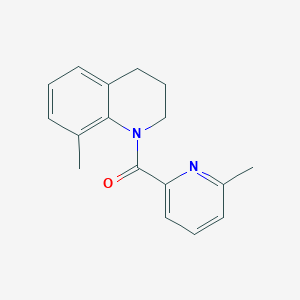
N-cyclopentyl-N-methyl-1-(2-methylpropanoyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-N-methyl-1-(2-methylpropanoyl)piperidine-4-carboxamide, also known as CPP or CPP-115, is a small molecule drug that has gained attention in the scientific community for its potential therapeutic applications. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which plays a crucial role in the regulation of GABA neurotransmission in the brain.
Mecanismo De Acción
The mechanism of action of N-cyclopentyl-N-methyl-1-(2-methylpropanoyl)piperidine-4-carboxamide-115 involves the inhibition of GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-cyclopentyl-N-methyl-1-(2-methylpropanoyl)piperidine-4-carboxamide-115 increases the levels of GABA in the brain, which can have a calming effect and reduce anxiety and seizures. This mechanism of action also makes N-cyclopentyl-N-methyl-1-(2-methylpropanoyl)piperidine-4-carboxamide-115 a potential treatment for addiction, as GABA has been shown to play a role in the reward pathway in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-cyclopentyl-N-methyl-1-(2-methylpropanoyl)piperidine-4-carboxamide-115 are primarily related to its ability to increase GABA levels in the brain. This can have a calming effect and reduce anxiety and seizures. N-cyclopentyl-N-methyl-1-(2-methylpropanoyl)piperidine-4-carboxamide-115 has also been shown to reduce drug-seeking behavior in animal models, suggesting its potential as a treatment for addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-cyclopentyl-N-methyl-1-(2-methylpropanoyl)piperidine-4-carboxamide-115 for lab experiments is its high potency and selectivity for GABA-AT inhibition. This makes it a valuable tool for studying the role of GABA in various neurological and psychiatric disorders. However, one limitation of N-cyclopentyl-N-methyl-1-(2-methylpropanoyl)piperidine-4-carboxamide-115 is its relatively short half-life, which can make it difficult to maintain therapeutic levels in the body.
Direcciones Futuras
There are several future directions for research on N-cyclopentyl-N-methyl-1-(2-methylpropanoyl)piperidine-4-carboxamide-115. One area of interest is its potential as a treatment for addiction, as it has shown promising results in animal models. Another area of interest is its potential to treat anxiety and seizures, as it has been shown to increase GABA levels in the brain. Additionally, further research is needed to optimize the synthesis of N-cyclopentyl-N-methyl-1-(2-methylpropanoyl)piperidine-4-carboxamide-115 and improve its pharmacokinetic properties for clinical use.
Métodos De Síntesis
The synthesis of N-cyclopentyl-N-methyl-1-(2-methylpropanoyl)piperidine-4-carboxamide-115 involves the reaction of N-methylpiperidine-4-carboxylic acid with cyclopentylmagnesium bromide, followed by acylation with 2-methylpropanoyl chloride. The resulting compound is then treated with methylamine to yield N-cyclopentyl-N-methyl-1-(2-methylpropanoyl)piperidine-4-carboxamide-115. The synthesis of N-cyclopentyl-N-methyl-1-(2-methylpropanoyl)piperidine-4-carboxamide-115 has been optimized to produce high yields and purity, making it a viable option for large-scale production.
Aplicaciones Científicas De Investigación
N-cyclopentyl-N-methyl-1-(2-methylpropanoyl)piperidine-4-carboxamide-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to increase GABA levels in the brain, which can have a calming effect and reduce anxiety and seizures. N-cyclopentyl-N-methyl-1-(2-methylpropanoyl)piperidine-4-carboxamide-115 has also been investigated for its potential to treat addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Propiedades
IUPAC Name |
N-cyclopentyl-N-methyl-1-(2-methylpropanoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2/c1-12(2)15(19)18-10-8-13(9-11-18)16(20)17(3)14-6-4-5-7-14/h12-14H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVNBHZXOBVKNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC(CC1)C(=O)N(C)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-[(3-Hydroxypiperidin-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7509775.png)
![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl(oxolan-2-yl)methanone](/img/structure/B7509778.png)
![N-[(5-bromothiophen-3-yl)methyl]cyclobutanecarboxamide](/img/structure/B7509786.png)
![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(2-methylcyclopropyl)methanone](/img/structure/B7509793.png)
![2-[[Cycloheptyl(methyl)amino]methyl]phthalazin-1-one](/img/structure/B7509797.png)
![N-(cyclopropylmethyl)-5-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7509799.png)
![2-cyclohexyl-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanone](/img/structure/B7509804.png)





![N-[2-methyl-5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]propanamide](/img/structure/B7509857.png)